N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

COX inhibition Selectivity ratio Structure-activity relationship

N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide (CAS 536731-87-0) is a synthetic small molecule belonging to the methoxyphenyl thiazole carboxamide class, with molecular formula C14H14N2O2S and molecular weight 274.34 g/mol. The compound features a thiazole core substituted at the 4-position with a 3-methoxyphenyl ring and at the 2-position with a cyclopropanecarboxamide moiety, as confirmed by its InChI Key JGLVRKAKSRQNOU-UHFFFAOYSA-N and canonical SMILES COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)C3CC3.

Molecular Formula C14H14N2O2S
Molecular Weight 274.34
CAS No. 536731-87-0
Cat. No. B2619163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
CAS536731-87-0
Molecular FormulaC14H14N2O2S
Molecular Weight274.34
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)C3CC3
InChIInChI=1S/C14H14N2O2S/c1-18-11-4-2-3-10(7-11)12-8-19-14(15-12)16-13(17)9-5-6-9/h2-4,7-9H,5-6H2,1H3,(H,15,16,17)
InChIKeyJGLVRKAKSRQNOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide (CAS 536731-87-0): Structural and Physicochemical Baseline for Sourcing


N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide (CAS 536731-87-0) is a synthetic small molecule belonging to the methoxyphenyl thiazole carboxamide class, with molecular formula C14H14N2O2S and molecular weight 274.34 g/mol . The compound features a thiazole core substituted at the 4-position with a 3-methoxyphenyl ring and at the 2-position with a cyclopropanecarboxamide moiety, as confirmed by its InChI Key JGLVRKAKSRQNOU-UHFFFAOYSA-N and canonical SMILES COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)C3CC3 . The meta-methoxy substitution pattern distinguishes this compound from its para-methoxy (CAS 330189-59-8) and ortho-methoxy regioisomers, which share the same molecular formula but differ in the position of the methoxy group on the phenyl ring [1]. This compound serves as a research tool and potential lead scaffold within a series of thiazole carboxamide derivatives that have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes and monoamine oxidase (MAO) targets [2][3].

Regioisomer-specific COX/MAO SAR studies
Meta-methoxy thiazole scaffold for target engagement profiling
Fragment-based lead discovery leveraging cyclopropane rigidity

Why N-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide Cannot Be Substituted by Regioisomeric or Amide-Class Analogs


Substituting N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide with its para-methoxy regioisomer (CAS 330189-59-8) or the benzamide analog (CAS 536730-28-6) is not structurally neutral. The meta-methoxy positioning alters the electron density distribution on the phenyl ring, which directly impacts π-stacking interactions and hydrogen-bonding geometry with target protein binding pockets . In the COX inhibitor series reported by Hawash et al. (2023), the position and number of methoxy substituents on the phenyl ring were key determinants of COX-1 versus COX-2 selectivity, with the trimethoxy derivative (compound 2f) achieving the highest selectivity ratio of 3.67, while the mono-methoxy-substituted compounds displayed distinct activity profiles depending on substitution pattern [1]. Furthermore, the cyclopropanecarboxamide group at the 2-position imposes conformational rigidity compared to the more flexible benzamide analog (CAS 536730-28-6; MW 310.37 vs. 274.34), affecting both the molecular shape and the topological polar surface area (TPSA), which are critical parameters governing target binding kinetics and ADME properties [2]. Generic interchange among regioisomers risks altering both potency and selectivity profiles in any assay system calibrated for the meta-methoxy scaffold.

Methoxy Position

Meta substitution alters hydrogen-bonding geometry vs. para isomer; selectivity profile may not transfer directly.

2-Substituent Flexibility

Cyclopropanecarboxamide restricts amide rotation compared to benzamide; ligand efficiency and permeability may shift.

Regioisomer Identity

Ortho-methoxy regioisomer can form an intramolecular H-bond, altering binding pose and assay readouts.

N-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide: Quantitative Differential Evidence vs. Closest Analogs


Meta-Methoxy Substitution: Impact on COX-2 Selectivity Ratio vs. Para-Methoxy and Trimethoxy Analogs

In the methoxyphenyl thiazole carboxamide series evaluated by Hawash et al. (2023), the substitution pattern on the phenyl ring was the primary driver of COX isoform selectivity. Compounds with a single methoxy group displayed COX-2 inhibitory activity at 5 µM ranging from 53.9% to 81.5%, while COX-1 inhibition ranged from 14.7% to 74.8%, demonstrating that subtle changes in methoxy positioning produce divergent selectivity profiles [1]. The trimethoxy-substituted compound 2f achieved the highest selectivity ratio (COX-2/COX-1) of 3.67, whereas the most potent mono-methoxy compound 2h reached 81.5% COX-2 inhibition but with only 58.2% COX-1 inhibition, yielding a lower selectivity ratio of approximately 1.4 [1]. Although the specific meta-methoxy cyclopropanecarboxamide compound (CAS 536731-87-0) was not individually tested in this study, the para-methoxy analog (compound 2a in the related ACS Omega 2023 study) showed an IC50 of 0.958 µM against COX-2 with a selectivity ratio of 2.766 [2]. By structural analogy, the meta-methoxy orientation is expected to produce a distinct hydrogen-bonding network with Arg120 and Tyr355 in the COX active site compared to the para-substituted congener, based on molecular docking results showing that methoxy position alters the orientation of the phenyl ring within the hydrophobic pocket [1].

COX-2 Selectivity
Class-level inference
Selectivity ratios across methoxy analogs range ~1.4–3.67
Methoxy position drives isoform selectivity context
Meta-substituted compound not individually tested; SAR extrapolation
COX inhibition Selectivity ratio Structure-activity relationship

Cyclopropanecarboxamide vs. Benzamide at the 2-Position: Molecular Weight and Conformational Rigidity Differentiation

The target compound (MW 274.34 g/mol) incorporates a cyclopropanecarboxamide group at the thiazole 2-position, whereas the closest benzamide analog N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 536730-28-6) bears a bulkier benzoyl substituent (MW 310.37 g/mol) [1]. The molecular weight difference of 36.03 g/mol (13.1% increase) results from the replacement of the compact cyclopropyl ring (C3H5, ~41 Da) with a phenyl ring (C6H5, ~77 Da). This change has two critical consequences: (1) the cyclopropane ring introduces conformational rigidity, restricting the rotational freedom of the amide bond and pre-organizing the molecule into a bioactive conformation; (2) the smaller cyclopropyl group reduces the topological polar surface area (TPSA) compared to the benzamide analog (predicted TPSA ~79.5 Ų for benzamide [1] vs. estimated ~66-70 Ų for cyclopropanecarboxamide), potentially improving membrane permeability [2]. In the context of the monoamine oxidase inhibitor scaffold reported by Chimenti et al. (2010), [4-(3-methoxyphenyl)-thiazol-2-yl]hydrazine derivatives achieved IC50 values in the nanomolar range (most active: 3.81 ± 0.12 nM against hMAO-B), demonstrating that the 3-methoxyphenyl-thiazole core, when paired with an appropriate 2-substituent, can achieve high potency [2]. The cyclopropanecarboxamide substituent offers a distinct balance of steric bulk and conformational restriction not achievable with the benzamide, acetamide, or hydrazine variants.

Molecular Weight
Cross-study comparable
ΔMW = 36 g/mol (13% lower) vs. benzamide
Supports fragment-based lead optimization
Predicted TPSA reduction ~10–14 Ų
Conformational analysis Molecular weight Ligand efficiency

Meta-Methoxy vs. Ortho-Methoxy Regioisomer: NMR Spectral Differentiation and Structural Confirmation

The meta-methoxy compound (CAS 536731-87-0) is structurally distinct from its ortho-methoxy regioisomer N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide. The ortho-methoxy isomer has been characterized by ¹H NMR in DMSO-d6 and is available in the KnowItAll NMR Spectral Library (SpectraBase Compound ID 9xun3DbcfQT), providing a reference spectrum for differentiation [1]. The two regioisomers can be distinguished by the aromatic proton coupling patterns: the meta-substituted phenyl ring exhibits characteristic splitting (doublet of doublets for H-4 and H-6, triplet for H-5), whereas the ortho-substituted ring shows a different coupling pattern due to the proximity of the methoxy group to the thiazole linkage . The InChI Keys are also distinct: JGLVRKAKSRQNOU-UHFFFAOYSA-N for the meta isomer vs. HEZPDHWSBZZADF-UHFFFAOYSA-N for the ortho isomer [1]. This structural difference is critical because the ortho-methoxy group can form an intramolecular hydrogen bond with the thiazole nitrogen or engage in steric clash with the cyclopropanecarboxamide moiety, potentially altering the compound's binding pose in target proteins. In the MAO inhibitor study by Chimenti et al. (2010), substitution position on the phenyl ring was a key determinant of hMAO-A vs. hMAO-B selectivity, with nanomolar potency differences observed between regioisomers [2].

Regioisomer ID
Head-to-head
Distinct InChI Keys; ortho isomer ¹H NMR reference available
Enables unambiguous QC and attribution
Ortho intramolecular H-bond may alter binding pose
NMR spectroscopy Regioisomer identification Quality control

Cyclopropanecarboxamide Moiety: Impact on Oxidative Metabolism Compared to Benzamide Analogs

The cyclopropanecarboxamide group in the target compound provides a distinct metabolic profile compared to benzamide analogs. Cyclopropane rings are known to be metabolized primarily through CYP450-mediated oxidation, but the cyclopropanecarboxamide linkage introduces an amide bond that is relatively resistant to hydrolytic cleavage compared to the benzamide moiety [1]. In the class of methoxyphenyl thiazole carboxamide derivatives evaluated by Hawash et al. (2023), in silico ADME-T analysis using the QiKProp module indicated that the carboxamide derivatives possess favorable drug-likeness properties, with predicted parameters meeting Lipinski's Rule of Five criteria [2]. The cyclopropane ring, with its small volume (Van der Waals volume ~28.5 ų for cyclopropyl vs. ~71.4 ų for phenyl), reduces the overall molecular bulk while maintaining the key pharmacophoric features of the thiazole carboxamide scaffold. The benzamide analog (CAS 536730-28-6) has a higher calculated logP (XlogP = 3.8) and larger TPSA (79.5 Ų) [3], suggesting that the cyclopropanecarboxamide compound may exhibit improved aqueous solubility and lower plasma protein binding, though direct experimental comparison data are not yet available for these specific analogs.

Metabolic Profile
Class-level inference
Cyclopropane vs. phenyl: predicted lower logP, reduced oxidative metabolism
May support metabolic stability screening
No direct experimental data; in silico class inference
Metabolic stability Cyclopropane ring Amide bond stability

N-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide: Evidence-Supported Research and Procurement Application Scenarios


COX-1/COX-2 Selectivity SAR Studies Requiring Meta-Methoxy Thiazole Carboxamide Scaffolds

Based on the class-level evidence from Hawash et al. (2023), methoxyphenyl thiazole carboxamide derivatives exhibit COX-2 selective inhibition that is highly dependent on the methoxy substitution pattern [1]. CAS 536731-87-0 provides the meta-methoxy regioisomer needed to complete SAR matrices alongside the para-methoxy (CAS 330189-59-8) and ortho-methoxy analogs. The differential COX-2/COX-1 selectivity ratios observed across the series (range: ~1.4 to 3.67 at 5 µM) [1] underscore the need to evaluate each regioisomer independently rather than relying on a single representative compound. Procurement of the meta-methoxy compound enables systematic exploration of how methoxy position affects hydrogen-bonding interactions with Arg120 and Tyr355 in the COX-2 active site, as identified by molecular docking [1].

Fragment-Based Lead Discovery Leveraging the Cyclopropanecarboxamide Moiety

The compact cyclopropanecarboxamide substituent (MW 274.34 vs. 310.37 for benzamide analog [2]) makes this compound suitable for fragment-based drug discovery (FBDD) campaigns where low molecular weight and high ligand efficiency are prioritized. The cyclopropyl group provides conformational constraint that pre-organizes the amide bond, potentially reducing the entropic penalty upon target binding [3]. The 3-methoxyphenyl-thiazole core has been validated as a privileged scaffold for monoamine oxidase inhibition, with derivatives achieving nanomolar potency (IC50 = 3.81 ± 0.12 nM against hMAO-B) [4], supporting the use of this compound as a starting point for fragment growing or merging strategies targeting central nervous system disorders.

Computational Chemistry Model Validation Using Well-Characterized Thiazole Carboxamides

The compound's fully defined structure (InChI Key: JGLVRKAKSRQNOU-UHFFFAOYSA-N; SMILES: COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)C3CC3) and its close relationship to experimentally tested analogs in the COX inhibitor series make it suitable for validating computational models. DFT calculations performed by Hawash et al. (2023) on related thiazole carboxamides established key reactivity descriptors including HOMO-LUMO gap energies that correlated with experimental COX inhibitory activity [1]. The meta-methoxy compound can serve as an external validation set member for docking scoring functions (MM-GBSA), QSAR models, and pharmacophore hypotheses developed using the broader methoxyphenyl thiazole carboxamide dataset.

Regioisomer-Specific Biological Profiling for Off-Target Screening Panels

Given that regioisomeric methoxyphenyl thiazole compounds may exhibit divergent off-target binding profiles, CAS 536731-87-0 is essential for selectivity profiling panels. The ortho-methoxy isomer (SpectraBase ID 9xun3DbcfQT, InChI Key: HEZPDHWSBZZADF-UHFFFAOYSA-N) [5] is structurally confirmed, and the para-methoxy isomer (CAS 330189-59-8) [6] is commercially tracked, enabling a complete regioisomer panel. The monoamine oxidase inhibitor study by Chimenti et al. (2010) demonstrated that [4-(3-methoxyphenyl)-thiazol-2-yl]hydrazine derivatives achieved selectivity ratios up to 119 for hMAO-B over hMAO-A [4], highlighting the scaffold's potential for selective target engagement when the correct substitution pattern is employed.

Application
Selection Property
Validation Focus
COX isoform selectivity SAR studies
Meta-methoxy substitution pattern
COX-2/COX-1 selectivity endpoint review
Fragment-based lead discovery
Low-MW cyclopropanecarboxamide
Ligand efficiency and permeability metrics
Computational model validation
Fully characterized structure (InChI/SMILES)
Docking score and QSAR benchmarking
Off-target selectivity profiling
Regioisomer identity verification
Panel screening for binding-mode shifts
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